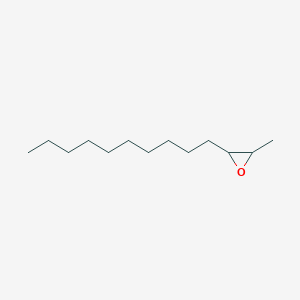

2-Decyl-3-methyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

61759-33-9 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

2-decyl-3-methyloxirane |

InChI |

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-13-12(2)14-13/h12-13H,3-11H2,1-2H3 |

InChI Key |

KULYEKNCCJOHBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1C(O1)C |

Origin of Product |

United States |

Stereochemical Aspects of 2 Decyl 3 Methyloxirane

Enantiomeric and Diastereomeric Forms and Their Research Implications

2-Decyl-3-methyloxirane possesses two stereogenic centers, which are the two carbon atoms of the epoxide ring. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist for this compound. khanacademy.org These stereoisomers are grouped into enantiomeric pairs and diastereomeric relationships.

The four possible stereoisomers are:

(2R, 3R)-2-Decyl-3-methyloxirane

(2S, 3S)-2-Decyl-3-methyloxirane

(2R, 3S)-2-Decyl-3-methyloxirane

(2S, 3R)-2-Decyl-3-methyloxirane

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as they are non-superimposable mirror images of each other. Similarly, the (2R, 3S) and (2S, 3R) isomers form another enantiomeric pair. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

The specific stereochemistry of long-chain epoxides has significant research implications, particularly in the field of chemical ecology. Many insect pheromones are chiral epoxides, and their biological activity is often highly dependent on their stereochemistry. For instance, in the case of disparlure (B1670770), the sex pheromone of the gypsy moth, the (+)-enantiomer is a potent attractant, while the (-)-enantiomer can be inhibitory. wikipedia.orgnih.gov While 2-Decyl-3-methyloxirane is not disparlure, the principles of stereospecific biological activity are broadly applicable to such chiral epoxides. The synthesis and study of specific stereoisomers of compounds like 2-Decyl-3-methyloxirane are crucial for understanding structure-activity relationships in biological systems. nih.gov

The synthesis of enantiomerically pure epoxides is a significant area of research. Methods such as the Sharpless asymmetric epoxidation are employed to produce specific stereoisomers of epoxy alcohols, which can then be converted to the desired disubstituted epoxides. mdpi.com The ability to selectively synthesize one stereoisomer over others is vital for developing and testing biologically active compounds.

Table 1: Stereoisomers of 2-Decyl-3-methyloxirane and Their Relationships

| Stereoisomer Configuration | Relationship to (2R, 3R) | Relationship to (2S, 3R) |

| (2R, 3R) | Identical | Diastereomer |

| (2S, 3S) | Enantiomer | Diastereomer |

| (2R, 3S) | Diastereomer | Enantiomer |

| (2S, 3R) | Diastereomer | Identical |

This table illustrates the stereochemical relationships between the four possible stereoisomers of 2-Decyl-3-methyloxirane.

Chirality in Long-Chain Oxiranes and Stereochemical Assignment Methodologies

The chirality of long-chain oxiranes like 2-Decyl-3-methyloxirane is determined by the spatial arrangement of the substituents around the two chiral carbons of the oxirane ring. The assignment of the absolute configuration (R or S) at each stereocenter is accomplished using the Cahn-Ingold-Prelog (CIP) priority rules. khanacademy.org

Several analytical techniques are employed to determine the stereochemistry of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the relative stereochemistry (cis or trans) of disubstituted epoxides. The coupling constants (J-values) between the protons on the epoxide ring can often distinguish between diastereomers. For cis-epoxides, the coupling constant is typically larger than for trans-epoxides. Chemical shifts of the epoxide protons and carbons are also sensitive to the stereochemistry. libretexts.orgresearchgate.netmarinelipids.ca For long-chain epoxides, the protons on the oxirane ring typically resonate in the 2.5-3.5 ppm range in ¹H NMR spectra. libretexts.org The carbons of the epoxide ring usually appear in the 40-60 ppm region in ¹³C NMR spectra. libretexts.org

Table 2: Illustrative ¹H NMR Chemical Shifts for Protons on the Oxirane Ring of a Generic Long-Chain 2,3-Disubstituted Epoxide

| Proton | Typical Chemical Shift Range (ppm) |

| H at C2 | 2.5 - 3.5 |

| H at C3 | 2.5 - 3.5 |

Note: This table provides typical chemical shift ranges for protons on the epoxide ring of long-chain 2,3-disubstituted oxiranes, based on general literature values. Specific values for 2-Decyl-3-methyloxirane would require experimental determination.

Chiral Chromatography: Gas chromatography (GC) using a chiral stationary phase is a widely used method for separating and quantifying enantiomers of volatile compounds like epoxides. gcms.cz The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and determination of enantiomeric excess (ee). Cyclodextrin-based chiral stationary phases are commonly used for the resolution of chiral epoxides. gcms.cz

Table 3: Example of Chiral GC Separation Parameters for Analogous Long-Chain Epoxides

| Parameter | Value |

| Column Type | Chiral Stationary Phase (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient for separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table presents typical parameters for the chiral GC separation of long-chain epoxides. The specific conditions for 2-Decyl-3-methyloxirane would need to be developed and optimized experimentally.

The combination of stereoselective synthesis and advanced analytical techniques is essential for the comprehensive study of the stereochemical aspects of 2-Decyl-3-methyloxirane and other long-chain epoxides. Such studies are fundamental to advancing our understanding of the role of stereochemistry in chemistry and biology.

Reaction Mechanisms and Reactivity of the 2 Decyl 3 Methyloxirane Oxirane Ring

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a characteristic reaction of epoxides, driven by the relief of ring strain. In 2-Decyl-3-methyloxirane, the unsymmetrical substitution leads to considerations of regioselectivity, which is influenced by the reaction conditions (basic or acidic) and the nature of the nucleophile.

Regioselectivity and Stereospecificity in Oxirane Ring Opening

The ring-opening of 2-Decyl-3-methyloxirane can proceed via two main pathways, depending on the reaction conditions.

Under basic or neutral conditions, the reaction generally follows an SN2 mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of 2-Decyl-3-methyloxirane, the carbon bearing the methyl group (C3) is less sterically encumbered than the carbon bearing the decyl group (C2). Therefore, nucleophilic attack is expected to occur predominantly at C3. This reaction is stereospecific, resulting in an inversion of configuration at the attacked carbon center. For a trans-epoxide, this would lead to an anti-diol, while a cis-epoxide would yield a syn-diol.

The regioselectivity of these reactions is summarized in the table below.

| Reaction Condition | Predominant Site of Nucleophilic Attack | Major Product |

| Basic/Neutral (SN2) | C3 (less substituted) | 2-Decyl-3-(nucleophile)-1-ol |

| Acidic (SN1-like) | C2 (more substituted) | 3-Decyl-2-(nucleophile)-1-ol |

Catalytic Effects on Epoxide Ring Transformations

Various catalysts can be employed to influence the rate and regioselectivity of epoxide ring-opening reactions. Lewis acids, such as metal triflates and aluminum-based complexes, can activate the epoxide towards nucleophilic attack, often enhancing regioselectivity. rsc.orgresearchgate.net For instance, certain catalysts can direct the nucleophile to one carbon of the oxirane ring over the other, overriding the inherent steric or electronic biases. rsc.org In the context of 2-Decyl-3-methyloxirane, a bulky Lewis acid might further enhance the preference for attack at the less hindered C3 position, even under conditions that might otherwise favor attack at C2.

Enzymatic catalysis also offers a high degree of regio- and stereoselectivity in epoxide transformations. nih.gov Epoxide hydrolases, for example, can catalyze the hydrolysis of epoxides to diols with high enantioselectivity. The application of such biocatalysts to long-chain epoxides like 2-Decyl-3-methyloxirane could provide a green and efficient route to chiral diols. mdpi.com

Electrophilic Activations and Subsequent Reactivity

Electrophilic activation of the epoxide ring is the initial step in acid-catalyzed ring-opening reactions. Protonation of the epoxide oxygen by a Brønsted acid makes the ring more susceptible to nucleophilic attack. Lewis acids can also coordinate to the epoxide oxygen, similarly activating the ring. This activation polarizes the C-O bonds, rendering the carbon atoms more electrophilic.

The reactivity of the activated epoxide is then dictated by the nature of the nucleophile and the stability of the resulting carbocation-like transition state. Strong electrophiles can lead to rearrangements of the epoxide, as will be discussed in a later section.

Radical-Mediated Transformations of Epoxides

The oxirane ring of epoxides can undergo transformations initiated by radical species. These reactions often involve hydrogen atom abstraction from a carbon adjacent to the epoxide ring or addition of a radical to the oxygen or carbon atoms of the ring. The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway.

For 2-Decyl-3-methyloxirane, a radical initiator can abstract a hydrogen atom from either the decyl or the methyl substituent. The subsequent radical can then undergo intramolecular reactions, potentially leading to ring-opened products or rearranged structures. Alternatively, a radical can directly add to one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of a new carbon-carbon bond. The regioselectivity of such an addition would be influenced by the stability of the resulting radical. In general, radical attack is more likely to occur at the less substituted carbon atom. kyoto-u.ac.jp

Rearrangement Reactions of Substituted Oxiranes

Substituted oxiranes like 2-Decyl-3-methyloxirane can undergo various rearrangement reactions, often promoted by acid or heat. One common rearrangement is the pinacol-type rearrangement, where a carbocation intermediate, formed upon protonation and ring-opening, undergoes a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, which then leads to a carbonyl compound. For 2-Decyl-3-methyloxirane, acid-catalyzed rearrangement could potentially lead to the formation of ketones.

Another type of rearrangement is the Payne rearrangement, which involves the intramolecular transfer of an acetyl group between adjacent hydroxyl and epoxide groups. While not directly applicable to 2-Decyl-3-methyloxirane itself, this type of rearrangement is relevant in the context of its derivatives.

Polymerization Mechanisms Involving Long-Chain Oxirane Monomers

Long-chain oxirane monomers, such as 2-Decyl-3-methyloxirane, can undergo ring-opening polymerization to form polyethers. researchgate.netd-nb.info This polymerization can be initiated by anionic, cationic, or coordination catalysts.

In anionic ring-opening polymerization (AROP), a strong nucleophile, such as an alkoxide, initiates the polymerization by attacking one of the epoxide carbons. youtube.com The resulting alkoxide can then attack another monomer unit, propagating the polymer chain. For 2-Decyl-3-methyloxirane, the attack would predominantly occur at the less hindered C3 position.

Cationic ring-opening polymerization is initiated by a strong acid, which protonates the epoxide oxygen. The resulting oxonium ion is then attacked by another monomer molecule. This process is often more complex than anionic polymerization and can be accompanied by side reactions such as chain transfer and termination.

Coordination polymerization, using catalysts based on metals like aluminum, zinc, or cobalt, can provide better control over the polymerization process, leading to polymers with well-defined molecular weights and low dispersity. researchgate.net The properties of the resulting poly(2-decyl-3-methyloxirane) would be influenced by the long decyl side chains, likely imparting hydrophobicity and potentially leading to interesting material properties.

Biosynthetic Pathways of Epoxide Containing Natural Products Analogous to 2 Decyl 3 Methyloxirane

Enzymatic Epoxidation in Natural Product Biosynthesis

Enzymatic epoxidation is a fundamental reaction in the biosynthesis of a vast array of natural products. The epoxide moiety, a three-membered ring containing two carbon atoms and one oxygen atom, is often a key intermediate due to its high reactivity. nih.gov This reactivity allows for subsequent enzymatic or spontaneous reactions, such as ring-opening cascades, which are essential for constructing complex molecular architectures like those found in polyether natural products. nih.govsemanticscholar.org

The biosynthesis of epoxides primarily involves the oxidation of a carbon-carbon double bond (alkene). This transformation is catalyzed by a diverse group of enzymes that activate molecular oxygen (O₂) or utilize hydrogen peroxide (H₂O₂) to introduce a single oxygen atom across the alkene. nih.gov The enzymes responsible can be broadly categorized, with the most prominent being monooxygenases and peroxygenases.

Several classes of enzymes are known to install epoxide functionalities:

Heme-dependent P450 epoxidases: These enzymes use a heme cofactor to activate O₂. nih.gov

Flavin-dependent epoxidases: These enzymes utilize a flavin cofactor. An example is the epoxidase AsuE3, involved in the biosynthesis of asukamycin (B1667649) A1. nih.gov

Non-heme iron-dependent epoxidases: This class of enzymes is involved in the biosynthesis of antibiotics like fosfomycin. nih.gov

The epoxide ring, while sometimes present in the final natural product, frequently serves as a transient, reactive intermediate. For instance, in the biosynthesis of the polyether antibiotic lasalocid, an epoxide hydrolase catalyzes a cascade of epoxide-opening reactions to form the characteristic polyether structure. nih.gov Similarly, the epoxide in 2,3-oxidosqualene (B107256) is a critical intermediate that, upon cyclization, leads to the formation of sterols and other triterpenoids. nih.gov

Role of Monooxygenases and Peroxygenases in Alkene Epoxidation

Monooxygenases and peroxygenases are the primary enzyme families responsible for the epoxidation of alkenes in nature. They differ in their mechanism of oxygen activation and the cosubstrates they require.

Monooxygenases Monooxygenases incorporate one atom of molecular oxygen into the substrate. This family includes several important sub-classes:

Cytochrome P450 Monooxygenases (P450s): P450s are heme-thiolate proteins that are widespread in nature. nih.gov They typically require a reductase partner enzyme and a source of reducing equivalents like NADH or NADPH to activate O₂. csic.es However, their instability and cofactor dependency can be drawbacks for industrial applications. nih.govcsic.es

Non-Heme Diiron Monooxygenases: This group includes enzymes like soluble methane (B114726) monooxygenases (sMMO) and toluene (B28343) monooxygenases (TMOs). nih.govresearchgate.net TMOs, found in bacteria such as Pseudomonas mendocina, can epoxidize linear alkenes ranging from three to six carbons in length. nih.govasm.org The enantiomeric purity of the resulting epoxides can be high, sometimes exceeding 90% of a single enantiomer, demonstrating the stereoselectivity of these enzymes. asm.org

Flavin-dependent Monooxygenases: These enzymes use flavin cofactors to activate oxygen. They are involved in the production of chiral epoxides, particularly those with aromatic substituents. researchgate.net

Peroxygenases Unspecific peroxygenases (UPOs) represent a promising class of biocatalysts for epoxidation. mdpi.com They are typically secreted fungal enzymes that are more robust than many monooxygenases. nih.govcsic.es A key advantage of UPOs is that they only require hydrogen peroxide (H₂O₂) as a cosubstrate, which is then reduced to water, making the process environmentally benign. nih.govmdpi.comnih.gov

UPOs can catalyze the epoxidation of a wide range of substrates, including long-chain terminal alkenes (from C12 to C20), which are structurally analogous to the precursor of 2-decyl-3-methyloxirane. mdpi.comresearchgate.net Studies on various UPOs have shown differences in their catalytic efficiency and selectivity. For instance, in the epoxidation of long-chain alkenes, the UPO from Coprinopsis cinerea (rCciUPO) showed the highest substrate turnover, while the enzyme from Marasmius rotula (MroUPO) was the most selective for terminal epoxidation over other side reactions like hydroxylation. mdpi.comresearchgate.net

| Enzyme Class | Sub-Class / Example | Oxygen Source | Required Cofactors | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Monooxygenases | Cytochrome P450s | O₂ | NAD(P)H, Reductase Partner | Various alkenes, fatty acids | nih.govcsic.es |

| Monooxygenases | Toluene Monooxygenase (TMO) | O₂ | NAD(P)H | Short-chain alkenes (C3-C6) | nih.govasm.org |

| Peroxygenases | Unspecific Peroxygenase (UPO) | H₂O₂ | None | Aromatics, fatty acids, long-chain terminal alkenes (C12-C20) | mdpi.comnih.govresearchgate.net |

Polyketide Synthase Involvement in Long-Chain Epoxide Formation

Long-chain epoxides like 2-decyl-3-methyloxirane are often derived from precursors synthesized by polyketide synthases (PKSs). mdpi.comnih.gov PKSs are large, multifunctional enzymes that construct complex carbon skeletons from simple acyl-CoA precursors, such as acetyl-CoA and propionyl-CoA, in an assembly-line fashion. acs.org This process can generate long polyene intermediates (hydrocarbon chains with multiple double bonds). nih.govyuntsg.com

The biosynthesis of many complex natural products, particularly polyethers produced by microalgae, follows a general strategy:

Polyene Synthesis: A PKS assembly line iteratively adds two-carbon units to build a long polyene chain. nih.gov

Epoxidation: The polyene intermediate undergoes epoxidation at specific double bonds. This step is often catalyzed by separate enzymes, such as P450 monooxygenases or other epoxidases, that are encoded within the same biosynthetic gene cluster. yuntsg.com

Cascade Cyclization: The resulting poly-epoxide intermediate is then subjected to a cascade of nucleophilic epoxide-opening reactions, leading to the formation of the complex, cyclic polyether structures. nih.govyuntsg.com

A notable example is the biosynthesis of the prymnesin toxins by the alga Prymnesium parvum. This process involves giant PKSs, dubbed 'PKZILLAs', which synthesize a precursor with a 90-carbon backbone. nih.gov Subsequent epoxidation and cyclization are presumed to form the final massive polyether toxin. nih.govyuntsg.com In some bacterial systems, such as the biosynthesis of shuangdaolide, epoxidation can occur "online" during the polyketide chain elongation, catalyzed by a specialized domain within a multidomain protein. nih.gov

The structure of the final polyketide is determined by the specific enzymatic domains within each PKS module, which control chain length, the degree of reduction at each step, and the incorporation of methyl groups. acs.orgresearchgate.net The formation of a long alkyl chain, as seen in 2-decyl-3-methyloxirane, is a direct result of the iterative condensation cycles catalyzed by the PKS.

Elucidation of Biosynthetic Gene Clusters for Oxirane Derivatives

The genetic blueprints for the biosynthesis of natural products, including oxirane derivatives, are located in biosynthetic gene clusters (BGCs). acs.org A BGC is a physically clustered group of genes within an organism's genome that collectively encode the proteins required for the synthesis of a specific secondary metabolite. nih.gov Identifying and characterizing these clusters is a key step in understanding and engineering natural product biosynthesis. nih.govresearchgate.net

The elucidation of BGCs typically involves a combination of strategies:

Genome Mining: Bioinformatic tools are used to scan sequenced genomes for genes encoding characteristic biosynthetic enzymes, such as PKSs or P450 monooxygenases. nih.gov

Heterologous Expression: Once a putative BGC is identified, it can be cloned and expressed in a well-characterized host organism, such as Aspergillus niger or Saccharomyces cerevisiae. nih.govresearchgate.net Successful production of the target compound or its intermediates in the heterologous host confirms the function of the BGC.

Gene Deletion and Characterization: The function of individual genes within the cluster can be determined through targeted gene deletion or mutation. researchgate.net The resulting changes in the metabolic profile of the organism can reveal the role of the specific enzyme. For example, deleting a putative epoxidase gene might lead to the accumulation of an alkene precursor. nih.gov

These approaches have successfully uncovered the biosynthetic pathways for numerous complex natural products. nih.govresearchgate.net For instance, the BGC for the antitumor agent ansamitocin was found to contain genes for post-PKS modifications, including epoxidation. acs.org In plants, the characterization of large BGCs in Withania somnifera led to the discovery of several cytochrome P450s responsible for generating the key structural features of withanolides. mit.edu The knowledge gained from studying BGCs not only reveals novel enzymatic functions but also provides the tools to engineer pathways for the production of new and valuable compounds. nih.govrsc.org

| Natural Product | Producing Organism | Key Enzymes Encoded in BGC | Function of Key Enzymes | Reference |

|---|---|---|---|---|

| Asukamycin A1 | Streptomyces nodosus | AsuE3 (Flavin-dependent epoxidase) | Catalyzes epoxidation of the polyketide backbone | nih.gov |

| Shuangdaolide | Bacterial | SdlR (Multidomain protein with monooxygenase domain) | Performs "online" epoxidation during PKS chain elongation | nih.gov |

| Withanolides | Withania somnifera (plant) | CYP87G1, CYP749B2, CYP88C7, CYP88C10 (Cytochrome P450s) | Catalyze various oxidative modifications to form the steroidal lactone structure | mit.edu |

| Ansamitocin | Actinosynnema pretiosum | PKS and post-PKS modification enzymes (e.g., epoxidase) | Assembly of polyketide chain and subsequent tailoring reactions including epoxidation | acs.org |

Advanced Analytical and Spectroscopic Characterization Techniques in Epoxide Research

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Oxirane Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation and identification of volatile and semi-volatile compounds like 2-Decyl-3-methyloxirane. The technique combines the superior separation capabilities of gas chromatography with the sensitive detection and structural identification power of mass spectrometry.

In the analysis of long-chain epoxides, the selection of the GC column is critical. A non-polar or mid-polarity capillary column is typically employed to achieve separation based on boiling point and polarity. The retention time (RT) is a key parameter for initial identification, though it can be influenced by various factors including the column type, temperature program, and carrier gas flow rate shimadzu.eu. For a compound like 2-Decyl-3-methyloxirane, the retention time would be expected to be significant due to its relatively high molecular weight.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum displays a molecular ion (M+) peak and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For long-chain alkyl epoxides, common fragmentation patterns involve cleavage of the C-C bonds adjacent to the oxirane ring and fragmentation along the alkyl chain, often resulting in clusters of peaks separated by 14 mass units (representing CH₂ groups) libretexts.org. High-resolution MS allows for the determination of the exact mass of ions, enabling the calculation of elemental compositions and confirming the identity of the compound.

Table 1: Representative GC-MS Data for a Long-Chain Alkyl Epoxide (Analogous to 2-Decyl-3-methyloxirane) Data presented is hypothetical and based on typical fragmentation of long-chain epoxides for illustrative purposes.

| Parameter | Value/Description |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |

| Oven Program | 60°C (2 min), ramp to 280°C at 10°C/min |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected RT | 15-20 min |

| Molecular Ion (M+) | m/z 212 (for C₁₃H₂₆O) |

| Key Fragment Ions | m/z 57, 71, 85 (cleavage of alkyl chain) |

| m/z M-15 (loss of CH₃) | |

| m/z M-43 (loss of C₃H₇) |

Gas Chromatography-Electroantennogram Detection (GC-EAD) in Semiochemical Identification

When an epoxide like 2-Decyl-3-methyloxirane functions as a semiochemical, particularly an insect pheromone, Gas Chromatography-Electroantennogram Detection (GC-EAD) is a powerful technique for identifying the biologically active components within a complex mixture. This method couples a gas chromatograph to a biological detector—an insect's antenna nih.govscience.gov.

The effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID), which produces a standard chromatogram. The second stream is passed over an excised insect antenna mounted between two electrodes researchgate.net. When a compound that the insect's olfactory receptors can detect elutes from the column, it elicits a nerve impulse, which is recorded as a voltage change (depolarization) biorxiv.org.

By aligning the FID chromatogram with the EAD recording, peaks that cause an antennal response can be precisely identified nih.gov. This is crucial for pinpointing the exact isomer or enantiomer of a pheromone that is biologically active. For a compound like 2-Decyl-3-methyloxirane, which can exist as four different stereoisomers, GC-EAD can help determine which of these isomers are perceived by a specific insect species researchgate.netflvc.org. Subsequent analysis of the active peak by GC-MS is then used for structural confirmation.

Table 2: Illustrative GC-EAD Response Data for an Epoxide Pheromone Component This table illustrates a typical outcome of a GC-EAD experiment for identifying active pheromone components.

| Retention Time (min) | FID Peak Response (pA) | EAD Response (mV) | Identification |

| 16.2 | 50.5 | 0.1 | Non-active hydrocarbon |

| 17.5 | 15.2 | 1.2 | Active Epoxide Isomer |

| 17.8 | 14.8 | 0.2 | Inactive Epoxide Isomer |

| 19.1 | 35.7 | 0.1 | Non-active fatty alcohol |

Chiral Gas Chromatography for Enantiomeric Excess Determination

Many biologically active molecules, including epoxide pheromones, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity can be highly specific to one enantiomer gre.ac.uk. Chiral Gas Chromatography is the primary method used to separate enantiomers and determine the enantiomeric excess (% ee) of a sample gcms.cz.

This technique utilizes a chiral stationary phase (CSP) within the GC column. These phases are typically based on derivatized cyclodextrins, which create a chiral environment researchgate.net. Enantiomers interact differently with the CSP, leading to different retention times and thus enabling their separation sciengine.com.

For the analysis of 2-Decyl-3-methyloxirane, a sample would be injected onto a suitable chiral column. The resulting chromatogram would ideally show two distinct peaks, one for each pair of enantiomers (e.g., one peak for (2R,3S) and (2S,3R) and another for (2R,3R) and (2S,3S) if they are not fully resolved, or potentially four peaks for all stereoisomers depending on the column and conditions). The enantiomeric excess is calculated from the integrated areas of the corresponding peaks. This analysis is vital for synthesizing biologically active pheromones and for understanding the stereochemical specificity of insect olfactory systems nih.gov.

Table 3: Example Chiral GC Separation Data for a Disubstituted Epoxide Representative data demonstrating the separation of enantiomers on a chiral column.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (% ee) |

| (2R, 3S)-isomer | 21.4 | 97,500 | 95.0% |

| (2S, 3R)-isomer | 21.9 | 2,500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of Epoxides

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the detailed structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within a molecule like 2-Decyl-3-methyloxirane.

In ¹H NMR, the protons on the oxirane ring typically appear in a distinct chemical shift region, generally between 2.5 and 3.5 ppm, due to the ring strain and the electronegativity of the oxygen atom oregonstate.edulibretexts.org. The coupling constants (J-values) between these protons can provide information about their relative stereochemistry (cis or trans). For 2-Decyl-3-methyloxirane, the protons at C2 and C3 would show characteristic signals and coupling patterns that help define the epoxide's configuration.

¹³C NMR is also highly informative. The carbon atoms of the epoxide ring typically resonate in the 40-60 ppm range libretexts.orgresearchgate.net. The chemical shifts of these carbons and adjacent carbons in the alkyl chains can be sensitive to the stereochemistry of the epoxide researchgate.net. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are often required to unambiguously assign all signals and determine the relative stereochemistry of the substituents on the oxirane ring.

Table 4: Predicted NMR Chemical Shifts (δ) for 2-Decyl-3-methyloxirane Values are estimates based on typical chemical shifts for long-chain epoxides.

| Atom | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

| C2-H (on epoxide) | ~2.9 - 3.1 | ~56 - 58 |

| C3-H (on epoxide) | ~2.7 - 2.9 | ~57 - 59 |

| C3-CH₃ | ~1.2 - 1.4 | ~17 - 19 |

| C1'-H₂ (of decyl) | ~1.4 - 1.6 | ~32 - 34 |

| -CH₂- (decyl chain) | ~1.2 - 1.5 | ~22 - 30 |

| Terminal -CH₃ (decyl) | ~0.8 - 0.9 | ~14 |

Advanced Mass Spectrometry Techniques (e.g., DART MS, LDI MS, ESI MS) for Direct Analysis

While GC-MS is a cornerstone technique, several advanced "soft" ionization mass spectrometry methods allow for the rapid, direct analysis of samples with minimal or no preparation.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the analysis of samples in their native state. A stream of heated, excited gas (typically helium) desorbs and ionizes analytes from a surface nih.gov. This method is extremely fast and could be used to screen for the presence of 2-Decyl-3-methyloxirane directly on a surface, such as an insect antenna or a pheromone lure, providing rapid chemical fingerprinting nih.gov.

Laser Desorption/Ionization Mass Spectrometry (LDI-MS) uses a pulsed laser to desorb and ionize analytes from a target plate. It is particularly useful for analyzing less volatile or thermally fragile compounds without the need for a matrix (as in MALDI) nih.gov. LDI-MS could be applied to analyze 2-Decyl-3-methyloxirane in complex biological extracts with reduced fragmentation compared to EI.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and large molecules, often coupled with liquid chromatography (LC-MS) nih.govresearchgate.net. While 2-Decyl-3-methyloxirane has limited polarity, it can be analyzed by ESI, often forming adducts with ions like sodium ([M+Na]⁺) or protons ([M+H]⁺) nih.gov. ESI-MS/MS experiments can be performed to induce fragmentation and gain further structural information, particularly for identifying the positions of functional groups acs.org.

Table 5: Comparison of Advanced Mass Spectrometry Techniques for Epoxide Analysis

| Technique | Ionization Principle | Sample Preparation | Key Advantage for 2-Decyl-3-methyloxirane |

| DART-MS | Penning/chemical ionization by excited gas | Minimal to none | Rapid, direct surface analysis (e.g., pheromone glands) |

| LDI-MS | Laser-induced desorption and ionization | Minimal (spotting on a target) | Analysis of complex mixtures with reduced fragmentation |

| ESI-MS | High voltage creates charged droplets | Dissolved in solvent | Soft ionization for intact molecule detection; couples to LC |

Chemical Ecology and Biological Function of 2 Decyl 3 Methyloxirane As a Semiochemical

Identification of 2-Decyl-3-methyloxirane or its Analogs as Insect Pheromones

Epoxides, particularly those with long hydrocarbon chains, represent a significant class of insect sex pheromones, primarily found in Lepidoptera (moths and butterflies). usda.gov These compounds are biosynthesized from fatty acids through a series of enzymatic steps including desaturation and epoxidation. nih.gov

One of the most extensively studied epoxide pheromones is disparlure (B1670770), the sex pheromone of the gypsy moth, Lymantria dispar. wikipedia.org Its structure is cis-7,8-epoxy-2-methyloctadecane. wikipedia.org This compound is released by the female moth to attract males for mating, and it is highly effective even at very low concentrations. wikipedia.org Synthetic disparlure is widely used in pest management programs to monitor and control gypsy moth populations. wikipedia.org

Other examples of epoxide-containing insect pheromones include compounds identified in various moth species, which utilize different chain lengths, positions of the epoxide ring, and stereochemistry to ensure species-specific communication.

| Insect Species | Pheromone Component (Analog of 2-Decyl-3-methyloxirane) | Function |

| Gypsy Moth (Lymantria dispar) | (+)-Disparlure (cis-7,8-epoxy-2-methyloctadecane) | Male Attractant |

| Nun Moth (Lymantria monacha) | Disparlure | Male Attractant |

Stereoisomer-Specific Roles in Chemical Communication Systems

The biological activity of chiral pheromones, including epoxides, is often highly dependent on their stereochemistry. A specific stereoisomer may be highly attractive to a particular insect species, while other isomers can be inactive or even inhibitory.

The case of disparlure provides a classic example of stereoisomer-specific biological activity. Disparlure has two enantiomers: (+)-disparlure and (-)-disparlure.

Attraction: The (+)-enantiomer of disparlure is the primary sex attractant for male gypsy moths. wikipedia.org

Inhibition: The (-)-enantiomer, on the other hand, is not only inactive but also acts as a behavioral antagonist. When present with the (+)-enantiomer, it significantly reduces the attraction of male gypsy moths. usda.gov This inhibitory effect is crucial for maintaining reproductive isolation between species. For instance, the nun moth also uses disparlure as a sex pheromone, but the gypsy moth is not attracted to the nun moth's specific blend, which may contain the inhibitory enantiomer for the gypsy moth.

This phenomenon of enantiomeric inhibition highlights the remarkable specificity of insect chemosensory systems.

| Compound | Enantiomer | Biological Effect on Lymantria dispar Males |

| Disparlure | (+)-enantiomer | Attraction |

| Disparlure | (-)-enantiomer | Inhibition of attraction to the (+)-enantiomer |

Chemoreception Mechanisms of Oxirane Pheromones in Biological Systems

The detection of epoxide pheromones occurs in the antennae of the insect and involves a series of molecular events that translate the chemical signal into a neuronal response.

The process of pheromone detection begins when the lipophilic pheromone molecules enter the aqueous environment of the sensory hairs (sensilla) on the insect's antennae.

Pheromone-Binding Proteins (PBPs): In the gypsy moth, two pheromone-binding proteins, LdisPBP1 and LdisPBP2, have been identified. These proteins are abundant in the sensillar lymph and are thought to solubilize and transport the hydrophobic disparlure molecules to the olfactory receptors. Interestingly, these PBPs exhibit different binding affinities for the two enantiomers of disparlure. LdisPBP1 has a higher affinity for the inhibitory (-)-enantiomer, while LdisPBP2 shows a higher affinity for the attractive (+)-enantiomer. researchgate.netnih.govkoreascience.kr This differential binding is believed to be the first step in the discrimination of the two enantiomers.

Olfactory Receptors (ORs): The PBP-pheromone complex then interacts with specific olfactory receptors located on the dendritic membrane of olfactory sensory neurons (OSNs). In the gypsy moth, a highly conserved olfactory co-receptor (OrCo) has been identified. nih.gov This co-receptor forms a complex with a specific ligand-binding olfactory receptor. Knockdown of OrCo expression in male gypsy moths significantly reduces their antennal response to sex pheromones, demonstrating its critical role in olfaction. nih.gov The specific olfactory receptors that bind to the different enantiomers of disparlure are responsible for the initiation of the neural signal.

The binding of the pheromone to its receptor is thought to induce a conformational change in the receptor complex, leading to the opening of an ion channel and the generation of a receptor potential.

Once the olfactory sensory neurons are activated, they send electrical signals to the primary olfactory center in the insect brain, the antennal lobe. The antennal lobe is organized into distinct spherical structures called glomeruli. It is believed that OSNs expressing the same type of olfactory receptor converge onto the same glomerulus.

In the case of disparlure, it is hypothesized that the information from the OSNs that detect the (+)-enantiomer and those that detect the (-)-enantiomer are processed in different glomeruli. The brain then integrates the signals from these different channels to produce a coherent behavioral response, such as attraction towards the source of the (+)-enantiomer or the cessation of this attraction in the presence of the (-)-enantiomer. Surgical removal of the brain or disconnection of the last abdominal ganglion in the gypsy moth has been shown to prevent sex pheromone release, indicating neural control over this process. capes.gov.br

Ecological Significance of Epoxide Pheromones in Interspecific and Intraspecific Interactions

The specificity of epoxide pheromone signals has profound ecological implications, influencing both interactions within a species (intraspecific) and between different species (interspecific).

Intraspecific Interactions: The primary role of sex pheromones like disparlure is to facilitate mate finding, a critical intraspecific interaction. wikipedia.org The high specificity of the signal ensures that individuals of the same species can locate each other for reproduction, even over long distances. The use of a specific enantiomer for attraction and another for inhibition can help in mate selection and potentially reduce competition among males. The application of synthetic pheromones for mating disruption is a key pest management strategy that exploits this intraspecific communication channel. By permeating the environment with synthetic pheromone, it becomes difficult for males to locate females, thus reducing mating success. usda.gov

Interspecific Interactions: The chemical specificity of epoxide pheromones plays a crucial role in reproductive isolation between closely related species. For example, while both the gypsy moth and the nun moth use disparlure, differences in the enantiomeric composition of their pheromone blends can prevent interbreeding. Trapping studies in China have shown that traps baited with (+)-disparlure can attract males of Lymantria dispar, Lymantria monacha, and Lymantria mathura, indicating some level of interspecific attraction. nih.gov However, the addition of the olefin precursor to disparlure had a negative dose-dependent effect on the attraction of L. dispar, suggesting that minor components in the pheromone blend can also contribute to species-specific signaling. nih.gov The persistence of disparlure in the environment can also have ecological consequences, potentially affecting the behavior of non-target organisms. researchgate.net

Computational and Theoretical Studies on Oxirane Reactivity and Stereochemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. mdpi.commdpi.com For epoxides, DFT calculations are instrumental in mapping the potential energy surface of ring-opening reactions, identifying transition states, and calculating activation energies, which helps predict reaction feasibility and regioselectivity. mdpi.comresearchgate.net

The ring-opening of an asymmetric epoxide like 2-Decyl-3-methyloxirane can proceed through different mechanisms depending on the reaction conditions. libretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orglibretexts.org The reaction then proceeds via a mechanism that has significant SN1 character. libretexts.org Positive charge begins to build on the more substituted carbon atom, which can better stabilize it. libretexts.org Consequently, the nucleophilic attack preferentially occurs at the more substituted carbon (C2, bonded to the decyl group). This is often described as a hybrid SN1/SN2 mechanism where the C-O bond breaking is advanced before the nucleophile attacks. libretexts.orglibretexts.org

Base-Catalyzed Mechanism: Under basic or neutral conditions, the reaction follows an SN2 mechanism. libretexts.orgchemistrysteps.com The nucleophile attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open. Due to steric hindrance from the bulky decyl group, the nucleophile will preferentially attack the less substituted and less sterically hindered carbon (C3, bonded to the methyl group). libretexts.org The high ring strain of the epoxide is a key driving force for this reaction, even though an alkoxide is typically a poor leaving group. libretexts.orgchemistrysteps.com

DFT calculations can model these pathways to determine their respective activation barriers (ΔG‡). A lower activation barrier indicates a more favorable reaction pathway.

| Reaction Pathway | Attacked Carbon | Predicted Major Product Type | Hypothetical Activation Energy (ΔG‡) (kcal/mol) | Supporting Rationale |

|---|---|---|---|---|

| Acid-Catalyzed (SN1-like) | C2 (more substituted) | Secondary alcohol, Nucleophile on C2 | 15 - 25 | Stabilization of partial positive charge by the decyl group. libretexts.org |

| Base-Catalyzed (SN2) | C3 (less substituted) | Primary alcohol, Nucleophile on C3 | 20 - 30 | Minimized steric hindrance for nucleophilic attack. libretexts.org |

Molecular Dynamics Simulations of Epoxide Transformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like 2-Decyl-3-methyloxirane, MD simulations can provide critical insights into its conformational dynamics, interactions with solvents, and its approach to a reactive partner or a biological target.

MD simulations could be employed to:

Analyze Conformational Preferences: The long, flexible decyl chain can adopt numerous conformations. MD simulations can explore the conformational landscape to identify the most stable arrangements and understand how the chain might shield the reactive epoxide ring or influence its orientation.

Study Solvent Effects: The behavior of the amphiphilic 2-Decyl-3-methyloxirane molecule can be simulated in various solvents. In aqueous environments, for instance, MD can model how the hydrophobic decyl tail and the more polar oxirane head interact with water molecules, which can influence the accessibility of the epoxide ring to nucleophiles.

Simulate Enzyme-Substrate Interactions: If 2-Decyl-3-methyloxirane were a substrate for an enzyme, such as a soluble epoxide hydrolase, MD simulations could model its entry into the active site. science.gov These simulations help visualize the binding mode and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that position the epoxide ring for enzymatic catalysis.

| Simulation Parameter | Typical Value/Condition | Purpose in Studying 2-Decyl-3-methyloxirane |

|---|---|---|

| Force Field | CHARMM, AMBER, or OPLS | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P (for water) or explicit solvent | To accurately simulate the behavior of the molecule in a solution phase. |

| Simulation Time | 100 - 1000 nanoseconds | To allow for sufficient sampling of conformational space and molecular motions. |

| Temperature/Pressure | 300 K / 1 bar (NPT ensemble) | To mimic standard laboratory or physiological conditions. |

Quantum Chemical Analysis of Ring Strain and Electronic Properties

The high reactivity of epoxides is primarily due to the significant strain within the three-membered ring. chemistrysteps.comwikipedia.org Quantum chemical calculations are essential for quantifying this strain energy and for analyzing the electronic properties that dictate reactivity.

Electronic Properties: Quantum chemical methods can compute various electronic descriptors:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For 2-Decyl-3-methyloxirane, the map would show a region of negative potential (typically colored red) around the electronegative oxygen atom, indicating its nucleophilic character. The regions around the ring carbons would show positive potential (blue), highlighting their electrophilic nature and susceptibility to nucleophilic attack. nanobioletters.com

Atomic Charges: Calculations can assign partial charges to each atom. The oxygen atom would carry a significant negative charge, while the two carbons in the oxirane ring would have partial positive charges, making them electrophilic sites.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. chemrevlett.com In a nucleophilic attack on the epoxide, the reaction is governed by the interaction between the HOMO of the nucleophile and the LUMO of the epoxide. The LUMO of an epoxide is typically a C-O anti-bonding orbital (σ*), and a lower LUMO energy indicates higher reactivity towards nucleophiles.

| Property | Hypothetical Calculated Value | Significance for Reactivity |

|---|---|---|

| Ring Strain Energy | ~26-28 kcal/mol | High value provides a strong thermodynamic driving force for ring-opening reactions. nih.govmasterorganicchemistry.com |

| Mulliken Charge on Oxirane Oxygen | -0.5 to -0.7 e | Indicates a high electron density, making it a site for protonation in acid-catalyzed reactions. |

| Mulliken Charge on C2 Carbon | +0.1 to +0.3 e | Confirms the electrophilic nature of the ring carbon, making it a target for nucleophiles. |

| HOMO-LUMO Energy Gap | 5 - 7 eV | A smaller gap generally implies higher chemical reactivity. chemrevlett.com |

Structure-Activity Relationship (SAR) Modeling for Epoxide Reactivity and Biological Function

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their physical properties, reactivity, or biological activity. rsc.orgnih.gov While no specific SAR models for 2-Decyl-3-methyloxirane exist, a hypothetical model could be constructed for a series of related 2-alkyl-3-methyloxiranes to understand how the alkyl chain influences its behavior.

A SAR/QSAR study would involve:

Dataset Creation: Synthesizing or computationally generating a series of analogous compounds (e.g., varying the length of the alkyl chain at the C2 position).

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that represent its structural, steric, and electronic properties (e.g., molecular weight, hydrophobicity (logP), steric parameters, HOMO/LUMO energies, atomic charges).

Model Building: Using statistical methods like multiple linear regression to build a mathematical equation that links the descriptors to an observed activity (e.g., reaction rate constant with a specific nucleophile, or inhibitory concentration (IC₅₀) against an enzyme like soluble epoxide hydrolase). nih.govnih.gov

Such a model for 2-Decyl-3-methyloxirane and its analogs could reveal important trends. For instance, it might show that increasing the length of the alkyl chain increases biological activity up to a certain point due to enhanced hydrophobic interactions with a receptor, after which steric hindrance may become a negative factor. rsc.org

| Compound (2-Alkyl-3-methyloxirane) | Alkyl Group | Key Descriptor (e.g., logP) | Hypothetical Reactivity (Relative Rate) | Hypothetical Biological Activity (1/IC₅₀) |

|---|---|---|---|---|

| 2-Ethyl-3-methyloxirane | -CH₂CH₃ | 1.5 | 1.05 | 0.8 |

| 2-Butyl-3-methyloxirane | -(CH₂)₃CH₃ | 2.6 | 1.02 | 1.5 |

| 2-Hexyl-3-methyloxirane | -(CH₂)₅CH₃ | 3.7 | 1.00 | 2.8 |

| 2-Decyl-3-methyloxirane | -(CH₂)₉CH₃ | 5.8 | 0.97 | 4.5 |

| 2-Dodecyl-3-methyloxirane | -(CH₂)₁₁CH₃ | 6.9 | 0.95 | 4.2 |

Interdisciplinary Research Perspectives and Future Directions in 2 Decyl 3 Methyloxirane Studies

Integration of Synthetic Chemistry and Chemical Ecology for Novel Research Probes

The synergy between synthetic organic chemistry and chemical ecology is fundamental to elucidating the biological relevance of compounds like 2-Decyl-3-methyloxirane, particularly if it functions as a semiochemical, such as a pheromone. Chemical ecology investigates the role of chemicals in mediating interactions between living organisms, while synthetic chemistry provides the tools to create the specific molecules needed for these investigations.

The precise three-dimensional structure, or stereochemistry, of a chiral pheromone is often critical to its biological activity. sakura.ne.jpacs.org For a molecule like 2-Decyl-3-methyloxirane, which has two stereocenters, four possible stereoisomers exist. The biological response of a target organism, such as an insect, can vary dramatically between these isomers. In some cases, only one enantiomer is active, while its counterpart may be inactive or even inhibitory. acs.org

Synthetic chemistry enables the creation of each of these stereoisomers in a pure form, which is essential for definitive biological testing. Methods like the Sharpless asymmetric epoxidation are instrumental in producing specific enantiomers of chiral epoxides from allylic alcohols. youtube.com By synthesizing each stereoisomer of 2-Decyl-3-methyloxirane, chemical ecologists can design precise experiments to:

Determine the naturally produced isomer: Comparing the synthetic standards to the natural extract can identify the exact stereoisomer used by the organism.

Elucidate structure-activity relationships: Each isomer can be tested individually and in combination to understand how stereochemistry affects the biological response.

Develop highly specific pest management tools: If identified as a pheromone, the most active synthetic isomer could be used in monitoring traps or for mating disruption with high specificity, minimizing effects on non-target species.

The creation of these synthetic probes is therefore not merely an academic exercise but a critical step in translating fundamental ecological observations into practical applications.

Advances in Biocatalysis for Sustainable Oxirane Production and Derivatization

Traditional chemical synthesis of epoxides can involve harsh conditions and the use of hazardous reagents. Biocatalysis, the use of natural enzymes or whole microorganisms to perform chemical transformations, offers a greener, more sustainable alternative for the production of 2-Decyl-3-methyloxirane. researchgate.net Enzymatic reactions are typically conducted under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit remarkable selectivity. researchgate.netresearchgate.net

For the synthesis of chiral epoxides, two key classes of enzymes are particularly relevant:

Oxygenases: Enzymes like cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) can directly introduce an oxygen atom across a double bond to form an epoxide. nih.gov These enzymes can be highly enantioselective, producing a single desired stereoisomer. UPOs are especially promising as they utilize hydrogen peroxide, a readily available and environmentally benign oxidant. nih.gov

Epoxide Hydrolases (EHs): These enzymes catalyze the ring-opening of epoxides to form diols. This reaction can be used in a process called kinetic resolution. When an EH selectively hydrolyzes one enantiomer from a racemic mixture of an epoxide, the unreacted, desired epoxide enantiomer is left behind in high purity. wur.nl

These biocatalytic methods are central to the principles of "Green Chemistry," offering processes with high atom economy and reduced waste. researchgate.net The application of these techniques to the synthesis of 2-Decyl-3-methyloxirane could lead to scalable, cost-effective, and environmentally friendly production of specific, biologically active isomers.

Table 1: Comparison of Synthetic Approaches for Chiral Epoxides

| Approach | Key Features | Advantages | Disadvantages |

| Traditional Chemical Synthesis (e.g., Sharpless Epoxidation) | Uses chiral catalysts (e.g., titanium tartrate complexes) and chemical oxidants. youtube.com | High enantioselectivity, well-established methods. | Often requires stoichiometric amounts of chiral reagents, may use hazardous materials. |

| Biocatalytic Epoxidation (e.g., UPOs) | Uses enzymes to directly oxidize an alkene precursor. nih.gov | High selectivity, mild reaction conditions, sustainable (uses H₂O₂). | Enzyme stability and availability can be a challenge for industrial scale-up. |

| Biocatalytic Kinetic Resolution (e.g., EHs) | Uses enzymes to selectively react with one enantiomer in a racemic mixture. wur.nl | Produces highly enantiopure epoxides, enzymes are readily available. | Maximum theoretical yield is 50% for the desired epoxide. |

Development of Novel Analytical Platforms for Complex Pheromone Blends Containing Epoxides

Identifying and quantifying a specific epoxide like 2-Decyl-3-methyloxirane within a complex natural extract, such as an insect's pheromone gland, presents a significant analytical challenge. Pheromones are often present in picogram to nanogram quantities, mixed with numerous other compounds. researchgate.net The development of highly sensitive and selective analytical platforms is crucial for this work.

The gold standard for pheromone analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS) . researchgate.net This technique separates the volatile components of a mixture (GC) and then provides structural information for each component based on its mass-to-charge ratio and fragmentation pattern (MS). For epoxide-containing pheromones, specific diagnostic ions in the mass spectrum can help pinpoint the location of the epoxy ring. researchgate.net

To determine the specific stereoisomer, chiral Gas Chromatography (chiral GC) is employed. This method uses a stationary phase that interacts differently with each enantiomer, causing them to separate and elute at different times, allowing for their identification and quantification. researchgate.netchromatographyonline.com

Other important analytical techniques include:

Coupled GC-Electroantennography (GC-EAD): This platform links a GC to an insect's antenna, which serves as a biological detector. As compounds elute from the GC column, any that trigger a response in the antenna are identified as biologically active, focusing the chemist's attention on the most relevant components of a blend. researchgate.netnih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS): A newer, ambient ionization technique that allows for the rapid analysis of samples, including intact pheromone glands, with minimal preparation. biorxiv.orgnsf.govrsc.org This can provide a quick chemical fingerprint of the gland's contents.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can also be used to separate epoxide enantiomers, which is particularly useful for determining their absolute configuration after chemical derivatization. nih.gov

These advanced platforms are essential for accurately characterizing the composition of complex pheromone blends and confirming the presence and stereochemistry of specific epoxides like 2-Decyl-3-methyloxirane.

Theoretical Predictions Guiding Experimental Design in Oxirane Chemistry and Biology

Computational and theoretical chemistry are becoming indispensable tools for guiding experimental research in oxirane chemistry. By modeling molecules and their interactions in silico, researchers can predict properties, prioritize synthetic targets, and formulate hypotheses before embarking on time-consuming and resource-intensive laboratory work.

For 2-Decyl-3-methyloxirane, theoretical predictions can be applied in several key areas:

Predicting Sites of Epoxidation: Machine learning and deep neural network models have been developed that can predict whether a specific double bond in a precursor molecule is likely to undergo epoxidation by metabolic enzymes like cytochromes P450. biorxiv.orgrsc.org Such models can help identify potential biosynthetic pathways.

Modeling Receptor-Ligand Interactions: If 2-Decyl-3-methyloxirane acts as a pheromone, it likely interacts with a specific odorant binding protein (OBP) or receptor in the insect's antenna. Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models can be used to simulate the binding of different stereoisomers to a receptor's active site. researchgate.net This can predict which isomer should have the highest binding affinity and, therefore, the strongest biological activity.

Simulating Chemical Reactivity: Computational models can predict the reactivity of the epoxide ring towards nucleophiles. This is relevant for understanding its stability, its potential metabolic breakdown by enzymes like epoxide hydrolases, and for designing ring-opening reactions in synthetic derivatization. researchgate.netosti.gov

By providing insights into molecular properties and interactions, these theoretical approaches allow for a more rational and efficient experimental design, accelerating the pace of discovery in both the synthesis and biological study of novel oxiranes.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Decyl-3-methyloxirane with high stereochemical purity?

To achieve stereochemical purity, consider enantioselective epoxidation techniques. For example, Sharpless epoxidation or Jacobsen-Katsuki catalysis can be adapted for asymmetric synthesis of oxiranes. Use chiral auxiliaries or catalysts to control the (2S,3R) or (2R,3S) configurations. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Optimize solvent polarity (e.g., dichloromethane or toluene) and reaction temperature (0–25°C) to minimize racemization. Post-synthesis, purify using chiral stationary phase HPLC or recrystallization in non-polar solvents .

Q. How should researchers characterize the structural and thermal properties of 2-Decyl-3-methyloxirane?

Employ a combination of spectroscopic and thermochemical methods:

- NMR spectroscopy : Assign proton (¹H) and carbon (¹³C) signals to confirm regiochemistry and stereochemistry.

- IR spectroscopy : Identify epoxy ring vibrations (∼1250 cm⁻¹) and alkyl chain C-H stretches (∼2800–3000 cm⁻¹).

- Mass spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight (e.g., m/z 226.3 for C₁₃H₂₄O).

- Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., N₂) to determine decomposition thresholds.

Cross-reference experimental data with computational predictions (e.g., density functional theory (DFT) for vibrational modes) .

Q. What safety protocols are critical when handling 2-Decyl-3-methyloxirane in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture ingress or oxidative decomposition.

- Waste disposal : Segregate waste and neutralize epoxy residues with aqueous sodium bisulfite before disposal.

Note: Hazardous decomposition products (e.g., CO, CO₂) may form under extreme heat; ensure fire suppression systems are accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity or reactivity data for 2-Decyl-3-methyloxirane?

Contradictions often arise from methodological differences. For example:

- Experimental variability : Compare studies using identical solvent systems (e.g., DMSO vs. aqueous buffers) and purity thresholds (>95%).

- Data normalization : Account for batch-to-batch variations in starting material purity via quantitative NMR or elemental analysis.

- Meta-analysis : Apply multivariate statistical tools (e.g., PCA or cluster analysis) to identify outliers or confounding variables across datasets.

Triangulate findings with computational models (e.g., molecular docking for bioactivity predictions) to validate hypotheses .

Q. What advanced strategies enable enantiomeric excess (ee) determination in 2-Decyl-3-methyloxirane derivatives?

- Chiral chromatography : Use HPLC with cellulose-based chiral columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases.

- NMR with chiral solvating agents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split proton signals for enantiomer quantification.

- Circular dichroism (CD) : Correlate CD spectra with known enantiomer standards to establish optical purity.

For kinetic resolution studies, combine these methods with time-course sampling to monitor ee changes during reactions .

Q. How can computational modeling improve the design of 2-Decyl-3-methyloxirane-based inhibitors or probes?

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding interactions (e.g., with cytochrome P450 enzymes) to predict metabolic pathways.

- DFT calculations : Optimize transition-state geometries to identify reactive sites for functionalization (e.g., epoxide ring-opening).

- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using partial least squares (PLS) regression.

Validate predictions via parallel synthesis and in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What methodological approaches are recommended for assessing the environmental fate of 2-Decyl-3-methyloxirane?

- Hydrolysis studies : Conduct pH-dependent stability tests (pH 3–9) to measure epoxide ring-opening rates. Analyze products via LC-MS.

- Biodegradation assays : Use OECD 301F (manometric respirometry) to evaluate microbial degradation in activated sludge.

- Ecotoxicity profiling : Test acute toxicity in Daphnia magna or algae (OECD 202/201) at concentrations ≤10 mg/L.

Report half-lives (t₁/₂) and bioaccumulation factors (BCF) to inform risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.